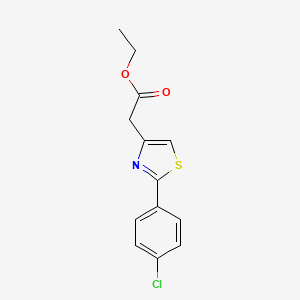

Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-2-17-12(16)7-11-8-18-13(15-11)9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDNBASRFGRNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174154 | |

| Record name | 2-(4-Chlorophenyl)-4-thiazoleacetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20287-70-1 | |

| Record name | 2-(4-Chlorophenyl)-4-thiazoleacetic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020287701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)-4-thiazoleacetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Hantzsch Synthesis of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hantzsch synthesis for obtaining Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, a thiazole derivative of interest in medicinal chemistry. Thiazole rings are a common scaffold in many biologically active compounds.[1] This document outlines the synthetic strategy, detailed experimental protocols for the synthesis of precursors and the target molecule, and relevant chemical data.

Synthetic Strategy

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives, typically involving the condensation of an α-haloketone with a thioamide.[1] For the synthesis of this compound, the most direct Hantzsch approach involves the reaction between 4-chlorothiobenzamide and ethyl 4-chloroacetoacetate. The 4-chlorothiobenzamide provides the C2-substituted aryl group, the nitrogen, and the sulfur atoms of the thiazole ring, while ethyl 4-chloroacetoacetate provides the C4 and C5 atoms, along with the ethyl acetate side chain at the C4 position.

Experimental Protocols

This section details the experimental procedures for the synthesis of the necessary starting materials and the final product.

2.1. Synthesis of 4-chlorothiobenzamide (Starting Material)

4-chlorothiobenzamide can be prepared from 4-chlorobenzonitrile and thioacetamide.

Protocol: A mixture of 4-chlorobenzonitrile (55.03 g) and thioacetamide (75.13 g) in dimethylformamide (600 ml) is chilled in an ice bath.[2] The solution is saturated with dry hydrogen chloride gas.[2] The reaction mixture is then slowly distilled on an oil bath at 100°C.[2] After the removal of the liquid, aqueous sodium bicarbonate is added to the residue.[2] The resulting solid is collected by filtration and recrystallized from toluene to yield 4-chlorothiobenzamide as yellow crystals.[2]

2.2. Synthesis of Ethyl 4-chloroacetoacetate (Starting Material)

Ethyl 4-chloroacetoacetate can be synthesized by the chlorination of ethyl acetoacetate using sulfuryl chloride.[3]

Protocol:

-

Add ethyl acetoacetate to a reactor and cool the vessel to 0-5°C.[3]

-

Slowly add sulfuryl chloride dropwise to the reactor, maintaining the reaction temperature between 0-5°C.[3]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.[3]

-

Remove the gas from the reactor by applying a vacuum at a temperature of 35-55°C.[3]

-

Heat the mixture to 85-95°C to distill and recover any unreacted ethyl acetoacetate.[3]

-

Cool the remaining crude product to 30°C to obtain ethyl 4-chloroacetoacetate.[3]

2.3. Hantzsch Synthesis of this compound (Final Product)

The following protocol is a constructed procedure based on the general principles of the Hantzsch thiazole synthesis, as a specific published procedure for this exact reaction was not identified.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorothiobenzamide (1 equivalent) in a suitable solvent such as absolute ethanol.

-

To this solution, add ethyl 4-chloroacetoacetate (1 equivalent).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is anticipated to be complete within 3-6 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into cold water, which should induce the precipitation of the crude product.

-

Neutralize the solution with a dilute solution of sodium bicarbonate.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Data Presentation

The following tables summarize the quantitative data for the key compounds involved in this synthesis.

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-chlorothiobenzamide | C₇H₆ClNS | 171.65 | Not specified |

| Ethyl 4-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | Not applicable (liquid) |

| This compound | C₁₃H₁₂ClNO₂S | 281.76 | 114-116 |

Data sourced from multiple chemical suppliers and databases.[4][5][6]

Mandatory Visualizations

4.1. Hantzsch Thiazole Synthesis Mechanism

Caption: Reaction mechanism of the Hantzsch thiazole synthesis.

4.2. Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Preparation method of ethyl 4-chloroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]

- 4. Ethyl 4-chloroacetoacetate | 638-07-3 | FE23007 [biosynth.com]

- 5. lookchem.com [lookchem.com]

- 6. 2-(4-chlorophenyl)-4-thiazoleacetic acid ethyl ester | 20287-70-1 [m.chemicalbook.com]

In-Depth Technical Guide: Synthesis of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate from Thioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, a valuable heterocyclic compound in medicinal chemistry. The synthesis is based on the well-established Hantzsch thiazole synthesis, utilizing a thioamide and an α-halo-β-ketoester as key precursors.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step process starting from commercially available materials. The overall strategy involves:

-

Synthesis of 4-chlorothiobenzamide: The required thioamide intermediate is prepared from 4-chlorobenzonitrile.

-

Hantzsch Thiazole Synthesis: The core thiazole ring is constructed by the condensation of 4-chlorothiobenzamide with a suitable α-halo-β-ketoester, in this case, ethyl 4-chloro-3-oxobutanoate.

The logical workflow for this synthesis is depicted below.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the key intermediates and the final product.

Synthesis of 4-chlorothiobenzamide

This protocol describes the conversion of 4-chlorobenzonitrile to 4-chlorothiobenzamide.

Reaction:

Experimental Procedure:

A mixture of 55.03 g of 4-chlorobenzonitrile and 75.13 g of thioacetamide in 600 ml of dimethylformamide (DMF) is chilled in an ice bath.[1] The solution is saturated with dry hydrogen chloride gas while maintaining the low temperature.[1] The reaction mixture is then slowly distilled on an oil bath at 100°C.[1] After removal of the liquid, aqueous sodium bicarbonate is added to the solid residue.[1] The resulting solid is collected by filtration and recrystallized from toluene to yield 4-chlorothiobenzamide as yellow crystals.[1]

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |

| 4-chlorobenzonitrile | 137.57 | 55.03 | 0.40 |

| Thioacetamide | 75.13 | 75.13 | 1.00 |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |

| 4-chlorothiobenzamide | 171.64 | 48.35 | 70.4 |

Table 1: Reactant and product data for the synthesis of 4-chlorothiobenzamide.

Synthesis of Ethyl 4-chloro-3-oxobutanoate

This protocol details the chlorination of ethyl acetoacetate to produce ethyl 4-chloro-3-oxobutanoate.

Reaction:

Experimental Procedure:

Ethyl acetoacetate is added to a reactor and cooled to 0-5°C. Sulfuryl chloride is then added dropwise, maintaining the reaction temperature at 0-5°C. After the addition is complete, the mixture is stirred at room temperature for 2-4 hours. The gas in the reactor is then removed under vacuum at a temperature of 35-55°C. The temperature is then raised to 85-95°C to distill and recover any unreacted ethyl acetoacetate. Finally, the reaction mixture is cooled to 30°C to obtain the crude ethyl 4-chloro-3-oxobutanoate.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Molar Ratio |

| Ethyl acetoacetate | 130.14 | 1.0 |

| Sulfuryl chloride | 134.97 | 0.89 |

| Product | Molar Mass ( g/mol ) | Yield |

| Ethyl 4-chloro-3-oxobutanoate | 164.59 | Not specified |

Table 2: Reactant and product data for the synthesis of ethyl 4-chloro-3-oxobutanoate.

Synthesis of this compound

This section describes the final Hantzsch thiazole synthesis to produce the target compound.

Reaction:

Experimental Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 4-chlorothiobenzamide (1 equivalent) and ethyl 4-chloro-3-oxobutanoate (1.1 equivalents) are dissolved in absolute ethanol. The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under vacuum. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 4-chlorothiobenzamide | 171.64 | 1.0 |

| Ethyl 4-chloro-3-oxobutanoate | 164.59 | 1.1 |

| Product | Molar Mass ( g/mol ) | Yield |

| This compound | 281.76 | Not specified |

Table 3: Reactant and product data for the Hantzsch thiazole synthesis.

Characterization of the Final Product

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physical Properties:

| Property | Value |

| Molecular Formula | C₁₃H₁₂ClNO₂S |

| Molar Mass | 281.76 g/mol |

| Melting Point | 114-116°C |

Table 4: Physical properties of this compound.

Spectroscopic Data:

| Technique | Data |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| Mass Spec (GC-MS) | m/z: 281, 208, 168 |

Table 5: Spectroscopic data for this compound.

Reaction Mechanism

The core of this synthesis, the Hantzsch thiazole synthesis, proceeds through a well-established mechanism.

The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the α-halo-β-ketoester, displacing the halide. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the keto group. The final step involves the dehydration of the resulting intermediate to form the aromatic thiazole ring.

Conclusion

This technical guide outlines a reliable and straightforward method for the synthesis of this compound from readily available starting materials. The Hantzsch thiazole synthesis provides an efficient route to this important heterocyclic scaffold. The provided experimental protocols and data will be a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

Technical Guide: Purification and Characterization of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purification and characterization of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, a thiazole derivative of interest in pharmaceutical research. This document outlines detailed methodologies for purification and various analytical techniques for characterization, presenting quantitative data in a structured format for clarity and comparison.

Compound Overview

This compound is a heterocyclic compound featuring a central thiazole ring. Its structure and physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂ClNO₂S | [1] |

| Molecular Weight | 281.76 g/mol | [1] |

| Melting Point | 114-116 °C | |

| Appearance | Expected to be a solid at room temperature | |

| IUPAC Name | ethyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate | [1] |

Synthesis

The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.[2][3]

General Hantzsch Thiazole Synthesis Protocol

The Hantzsch synthesis is a versatile method for the preparation of thiazole derivatives.[2] The general reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.

Caption: General scheme of the Hantzsch thiazole synthesis.

Purification

Purification of the crude product is essential to remove unreacted starting materials and byproducts. The two primary methods for purifying this compound are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a specific solvent or solvent system.

-

Solvent Selection : Ethanol is a common solvent for the recrystallization of thiazole derivatives. Alternatively, a mixed solvent system such as ethyl acetate/hexane can be employed. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

-

Dissolution : Dissolve the crude solid in a minimal amount of the chosen hot solvent to form a saturated solution.

-

Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization : Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing : Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying : Dry the crystals under vacuum to remove residual solvent.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.

-

Stationary Phase : Silica gel is a commonly used stationary phase for the purification of moderately polar organic compounds.

-

Mobile Phase (Eluent) : A mixture of non-polar and polar solvents is typically used. For this compound, a gradient of hexane and ethyl acetate is a suitable eluent system.

-

Column Packing : The silica gel is packed into a glass column as a slurry with the initial, least polar eluent.

-

Sample Loading : The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.

-

Elution : The eluent is passed through the column, and the separated compounds are collected in fractions. The polarity of the eluent can be gradually increased to elute more polar compounds.

-

Fraction Analysis : The composition of the collected fractions is monitored by thin-layer chromatography (TLC).

-

Solvent Removal : Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Caption: Workflow for purification of the target compound.

Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum will show distinct signals for the protons in the ethyl group, the methylene bridge, the thiazole ring, and the chlorophenyl group.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet (t) | 3H | -CH₂CH ₃ |

| ~4.2 | Quartet (q) | 2H | -CH ₂CH₃ |

| ~4.0 | Singlet (s) | 2H | -CH ₂-Thiazole |

| ~7.4 | Doublet (d) | 2H | Aromatic H (ortho to Cl) |

| ~7.8 | Doublet (d) | 2H | Aromatic H (meta to Cl) |

| ~7.5 | Singlet (s) | 1H | Thiazole-H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -CH₂C H₃ |

| ~61 | -C H₂CH₃ |

| ~35 | -C H₂-Thiazole |

| ~115 | Thiazole-C 5 |

| ~127 | Aromatic C H |

| ~129 | Aromatic C H |

| ~133 | Aromatic C -Cl |

| ~134 | Aromatic C -Thiazole |

| ~150 | Thiazole-C 4 |

| ~168 | Thiazole-C 2 |

| ~170 | C =O (Ester) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. PubChem provides some 13C NMR data for this compound.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1600, 1480 | Medium-Weak | C=C stretch (Aromatic) |

| ~1550 | Medium | C=N stretch (Thiazole) |

| ~1240 | Strong | C-O stretch (Ester) |

| ~1100-1000 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 281 (for ³⁵Cl) and 283 (for ³⁷Cl) in a roughly 3:1 ratio.[1]

Table 5: Expected Mass Spectrometry Fragmentation

| m/z | Possible Fragment |

| 281/283 | [M]⁺ |

| 236/238 | [M - OCH₂CH₃]⁺ |

| 208/210 | [M - COOCH₂CH₃]⁺ |

| 139 | [C₆H₄Cl-C≡S]⁺ |

| 111 | [C₆H₄Cl]⁺ |

Note: Fragmentation patterns are predicted based on common fragmentation pathways for esters and aromatic compounds. PubChem provides GC-MS data for this compound.[1]

Caption: Analytical techniques for characterization.

Conclusion

This technical guide has detailed the essential procedures for the purification and characterization of this compound. The provided protocols for recrystallization and column chromatography offer effective means of obtaining a high-purity compound. The expected data from NMR, IR, and mass spectrometry serve as a benchmark for structural confirmation and purity assessment. This information is intended to support researchers and scientists in their work with this and related thiazole derivatives.

References

A Technical Guide to the Characterization of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate is a thiazole derivative with potential applications in medicinal chemistry and drug development. Thiazole-containing compounds are known to exhibit a wide range of biological activities. The structural formula and key properties of the title compound are presented below.

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₂ClNO₂S |

| Molecular Weight | 281.76 g/mol |

| CAS Number | 20287-70-1 |

| Appearance | Expected to be a solid |

| Melting Point | 114-116 °C |

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are based on established principles of spectroscopy and by analogy to structurally similar compounds.

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | Doublet (d) | 2H | Ar-H (ortho to Cl) |

| ~7.40 | Doublet (d) | 2H | Ar-H (meta to Cl) |

| ~7.10 | Singlet (s) | 1H | Thiazole-H (C5) |

| 4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| 3.85 | Singlet (s) | 2H | -CH₂ -COO- |

| 1.28 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | C =O (Ester) |

| ~165.0 | Thiazole-C 2 |

| ~150.0 | Thiazole-C 4 |

| ~134.0 | Ar-C -Cl |

| ~132.0 | Ar-C (ipso) |

| ~129.0 | Ar-C H |

| ~127.0 | Ar-C H |

| ~115.0 | Thiazole-C 5 |

| ~61.5 | -O-CH₂ -CH₃ |

| ~35.0 | -CH₂ -COO- |

| ~14.0 | -O-CH₂-CH₃ |

Table 4: Predicted Mass Spectrometry (EI-MS) Data

| m/z Value | Predicted Fragment Ion |

| 281/283 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 236/238 | [M - OCH₂CH₃]⁺ |

| 208/210 | [M - COOCH₂CH₃]⁺ |

| 139/141 | [Cl-C₆H₄-C≡S]⁺ |

| 111/113 | [Cl-C₆H₄]⁺ |

Experimental Protocols

The following sections detail the probable synthetic route for this compound and the general procedures for obtaining NMR and mass spectra.

The most common and effective method for synthesizing 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.

Reaction Scheme:

4-chlorothiobenzamide + Ethyl 4-chloroacetoacetate → this compound

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 4-chlorothiobenzamide (1.0 equivalent) in a suitable solvent such as absolute ethanol or glacial acetic acid.

-

Addition of α-haloketone: To this solution, add ethyl 4-chloroacetoacetate (1.1 equivalents).

-

Reaction: The reaction mixture is then heated to reflux with stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

Sample Preparation:

-

Weigh approximately 10-20 mg of the purified solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition:

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

GC Conditions:

-

Column: A suitable capillary column (e.g., HP-5MS).

-

Injector Temperature: Typically 250 °C.

-

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value well above the molecular weight of the compound (e.g., 400 amu).

-

Source Temperature: Typically 230 °C.

-

Visualized Workflows

The following diagrams illustrate the proposed synthesis and analytical characterization workflows.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for the characterization of the target compound.

Navigating the Structural Landscape of Thiazole-Based Bioactive Compounds: A Technical Guide

An In-depth Examination of the Crystallography, Synthesis, and Biological Activities of 2-(4-chlorophenyl)thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

While the precise crystal structure of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate is not publicly available in crystallographic databases, this technical guide provides a comprehensive analysis of a closely related analogue, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole , for which detailed crystallographic data has been published. This guide will serve as a valuable resource by presenting its crystal structure, synthesis, and exploring the broader biological activities and potential mechanisms of action of the 2-(4-chlorophenyl)thiazole scaffold.

I. Crystallographic Analysis of a Representative 2-(4-chlorophenyl)thiazole

The structural elucidation of small molecules is paramount in understanding their chemical behavior and biological interactions. X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms and the intermolecular forces that govern the crystalline state.

Data Presentation

The following table summarizes the key crystallographic data and structure refinement parameters for the analogue compound, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole.

| Parameter | Value |

| Empirical formula | C18H16ClNO2S |

| Formula weight | 345.83 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | |

| a | 10.123(2) Å |

| b | 12.456(3) Å |

| c | 13.567(3) Å |

| α | 90° |

| β | 109.45(3)° |

| γ | 90° |

| Volume | 1614.3(6) ų |

| Z | 4 |

| Density (calculated) | 1.423 Mg/m³ |

| Absorption coefficient | 0.388 mm⁻¹ |

| F(000) | 720 |

| Data collection and refinement | |

| Theta range for data collection | 2.37 to 25.00° |

| Reflections collected | 11432 |

| Independent reflections | 2841 [R(int) = 0.041] |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2841 / 0 / 210 |

| Goodness-of-fit on F² | 1.033 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.117 |

| R indices (all data) | R1 = 0.057, wR2 = 0.126 |

II. Experimental Protocols

Detailed and reproducible experimental methodologies are the cornerstone of scientific advancement. This section provides protocols for the synthesis of the analogue compound and standard biological assays relevant to the 2-(4-chlorophenyl)thiazole scaffold.

Synthesis and Crystallization of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole

The synthesis of the title analogue follows a well-established route for thiazole ring formation.

Synthesis Workflow

Caption: Synthesis of the analogue compound.

Procedure:

-

Reaction Setup: A mixture of 4-chlorobenzothioamide (1 mmol) and 2-bromo-1-phenyl-3,3-dimethoxypropan-1-one (1 mmol) is taken in absolute ethanol (20 mL).

-

Reaction Condition: The reaction mixture is refluxed for 4 hours.

-

Work-up: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

Crystallization: The crude product is purified by column chromatography (silica gel, hexane-ethyl acetate) and then recrystallized from a suitable solvent system (e.g., ethanol or acetone) by slow evaporation at room temperature to yield single crystals suitable for X-ray diffraction analysis.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Experimental Workflow for Anticancer Screening

Caption: General workflow for an MTT assay.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 to 72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

III. Biological Activities of the 2-(4-chlorophenyl)thiazole Scaffold

Derivatives of 2-(4-chlorophenyl)thiazole have demonstrated a wide range of biological activities, with anticancer and antimicrobial properties being the most prominent.

Data Presentation

The following table summarizes the reported biological activities of various 2-(4-chlorophenyl)thiazole derivatives.

| Compound Class | Target | Activity Metric | Value | Reference |

| 4-(4-chlorophenyl)thiazol-2-yl amides | HL-60 (Human leukemia) | IC50 | High cytotoxicity | [1] |

| 4-(4-chlorophenyl)thiazol-2-yl amides | THP-1 (Human monocytic leukemia) | IC50 | Cytotoxic activity | [1] |

| 2-(4-chlorophenyl)thiazole derivatives | Staphylococcus aureus | MIC | 0.4–0.8 μg/mL | [2] |

| 2-(4-chlorophenyl)thiazole derivatives | Escherichia coli | MIC | 0.4–1.6 μg/mL | [2] |

| 4-(4-chlorophenyl)thiazol-2-amines | DNase I | IC50 | 79.79 µM | |

| 4-(4-chlorophenyl)thiazol-2-amines | 5-LO | IC50 | 50 nM |

Proposed Mechanism of Action: Induction of Apoptosis

Several studies suggest that the anticancer effects of thiazole derivatives are mediated through the induction of apoptosis, or programmed cell death.[3] A plausible signaling cascade is depicted below.

Proposed Apoptotic Signaling Pathway

References

Physical and chemical properties of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate. The information is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical and Physical Properties

This compound, with the CAS number 20287-70-1, is a thiazole derivative containing a 4-chlorophenyl substituent.[1][2][3][4][5][6][7] Its chemical structure combines a thiazole ring, an ethyl acetate group, and a chlorinated aromatic ring, which contribute to its specific physicochemical and biological properties.

Identifiers and Molecular Characteristics

| Property | Value | Reference |

| IUPAC Name | ethyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate | [3] |

| Synonyms | 2-(4-chlorophenyl)-4-thiazoleacetic acid ethyl ester, Ethyl fenclozate | [1][4][6] |

| CAS Number | 20287-70-1 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₃H₁₂ClNO₂S | [1][2][3][4][5][6][7] |

| Molecular Weight | 281.76 g/mol | [1][3][5][7] |

| Canonical SMILES | CCOC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl | [7] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 114-116 °C | [1][5] |

| Boiling Point (Predicted) | 400.6 ± 55.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.288 g/cm³ | [5] |

| Flash Point (Predicted) | 196.1 °C | [1] |

| pKa (Predicted) | 0.10 ± 0.10 | [5] |

| LogP (Predicted) | 3.5691 | [2] |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 4 | [2] |

Synthesis and Purification

Proposed Experimental Protocol (Hantzsch Thiazole Synthesis)

Reactants:

-

4-Chlorothiobenzamide

-

Ethyl 4-chloroacetoacetate

-

A suitable solvent (e.g., ethanol, acetone)

-

A base (optional, e.g., sodium bicarbonate, pyridine)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorothiobenzamide in a suitable solvent such as ethanol.

-

Addition of Reactants: To this solution, add an equimolar amount of ethyl 4-chloroacetoacetate. If a base is used, it can be added at this stage to neutralize the hydrohalic acid formed during the reaction.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any inorganic impurities.

-

Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Spectral Data

Detailed spectral data with peak assignments for this compound are not explicitly provided in the surveyed literature. However, the availability of ¹H NMR, ¹³C NMR, and mass spectrometry data is indicated in chemical databases.[3] Based on the chemical structure, the following spectral characteristics can be anticipated:

Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum

-

Ethyl group protons: A triplet corresponding to the -CH₃ group and a quartet for the -CH₂- group.

-

Methylene protons: A singlet for the -CH₂- group attached to the thiazole ring.

-

Thiazole proton: A singlet for the proton on the thiazole ring.

-

Aromatic protons: Doublets corresponding to the protons on the 4-chlorophenyl ring, showing a characteristic para-substitution pattern.

Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum

-

Ethyl group carbons: Signals for the methyl (-CH₃) and methylene (-CH₂-) carbons.

-

Ester carbonyl carbon: A signal in the downfield region characteristic of a carbonyl group.

-

Methylene carbon: A signal for the -CH₂- carbon adjacent to the thiazole ring.

-

Thiazole ring carbons: Signals corresponding to the carbon atoms of the thiazole ring.

-

Aromatic carbons: Signals for the carbons of the 4-chlorophenyl ring, including the carbon attached to the chlorine atom.

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (281.76 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion peak and chlorine-containing fragments.

-

Major Fragmentation Peaks: Fragmentation may occur at the ester linkage, leading to the loss of the ethoxy group or the entire ethyl acetate moiety. Cleavage of the bond between the methylene group and the thiazole ring is also possible.

Biological Activity and Potential Mechanisms of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][8][9][10] While the specific mechanisms of action for this compound have not been fully elucidated, the potential pathways can be inferred from studies on related compounds.

Anti-inflammatory Activity

The anti-inflammatory effects of some thiazole derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[10][11] Inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Some benzothiazole derivatives have also been shown to exert their anti-inflammatory effects by targeting the NF-κB/COX-2/iNOS signaling pathway.[12]

Caption: Potential anti-inflammatory mechanism via COX inhibition.

Antimicrobial Activity

The antimicrobial properties of thiazole-containing compounds are often linked to the inhibition of essential bacterial enzymes.[2][4][13][14] For instance, some thiazole derivatives have been found to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[2] Other potential targets include DNA gyrase and thymidylate kinase, which are crucial for bacterial DNA replication and synthesis.[13]

Caption: Workflow for evaluating antimicrobial activity.

Conclusion

This compound is a molecule of interest for drug discovery, with predicted physicochemical properties that suggest good drug-like characteristics. While detailed experimental data on its synthesis and biological mechanisms are still emerging, its structural similarity to other biologically active thiazole derivatives indicates a strong potential for anti-inflammatory and antimicrobial applications. Further research is warranted to fully characterize its pharmacological profile and establish its therapeutic potential.

References

- 1. Synthesis and anti-inflammatory evaluation of some new acyl-hydrazones bearing 2-aryl-thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate | C13H12ClNO2S | CID 597894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-(4-chlorophenyl)-4-thiazoleacetic acid ethyl ester | 20287-70-1 [m.chemicalbook.com]

- 6. parchem.com [parchem.com]

- 7. chemscene.com [chemscene.com]

- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wjpmr.com [wjpmr.com]

- 10. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. jchemrev.com [jchemrev.com]

A Comprehensive Technical Guide to the Biological Screening of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the potential biological activities of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, a thiazole derivative with potential therapeutic applications. Drawing upon data from structurally similar compounds, this document outlines its predicted antimicrobial, anticancer, and anti-inflammatory properties. This guide offers detailed experimental protocols for the evaluation of these activities and visual representations of experimental workflows and potential signaling pathways to support further research and drug development efforts.

Potential Biological Activities

While comprehensive biological screening data for this compound is not extensively available in the public domain, the broader class of thiazole derivatives has demonstrated a wide range of pharmacological activities. Based on the biological evaluation of structurally related compounds, this compound is predicted to exhibit the following biological effects:

-

Antimicrobial and Antifungal Activity : Thiazole-containing compounds are recognized for their potential to combat various bacterial and fungal infections.[1]

-

Anti-inflammatory Properties : The core thiazole structure is a key component in compounds that modulate inflammatory responses.[1]

-

Anticancer Activity : Numerous thiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

Data on Structurally Related Compounds

To provide a quantitative perspective on the potential efficacy of this compound, the following tables summarize the biological activity data of structurally similar thiazole derivatives.

Table 1: Anticancer Activity of Related Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Phenyl- and 4-chlorophenyl-substituted pyridopyrimidinone-thiazole hybrid (K5) | MCF-7 (Breast Cancer) | 119 | [2] |

| Phenyl- and 4-chlorophenyl-substituted pyridopyrimidinone-thiazole hybrid (K5) | HeLa (Cervical Cancer) | 15 | [2] |

| Thiazole conjugated amino acid derivative (5a) | A549 (Lung Cancer) | 8.02 | [3] |

| Thiazole conjugated amino acid derivative (5a) | HeLa (Cervical Cancer) | 6.51 | [3] |

| Thiazole conjugated amino acid derivative (5a) | MCF-7 (Breast Cancer) | 6.84 | [3] |

Table 2: Antimicrobial Activity of Related Thiazole Derivatives

| Compound/Derivative | Microorganism | MIC (mg/L) | Reference |

| [2-[2-(N,N-disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl]acetic acid ethyl ester (3d) | Staphylococcus aureus ATCC 6538 | 156 | [4] |

| [2-[2-(N,N-disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl]acetic acid ethyl ester (3d) | Staphylococcus epidermidis ATCC 12228 | 78 | [4] |

| [2-[2-(N,N-disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl]acetic acid ethyl ester (3e) | Staphylococcus epidermidis ATCC 12228 | 62.5 | [4] |

| [2-[2-(N,N-disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl]acetic acid ethyl ester (3h) | Staphylococcus epidermidis ATCC 12228 | 62.5 | [4] |

| [2-[2-(N,N-disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl]acetic acid ethyl ester (3d) | Candida albicans ATCC 10231 | 156 | [4] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to evaluate the biological activities of this compound.

In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding : Seed cancer cells (e.g., MCF-7, HeLa, A549) into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add the compound to the wells at various concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include control wells with vehicle only. Incubate the plates for 48-72 hours.[5]

-

MTT Addition : Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.

-

Solubilization : Remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability compared to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[4]

-

Preparation of Inoculum : Grow microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a standardized turbidity.[4]

-

Compound Dilution : Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[4]

-

Inoculation : Add a standardized inoculum of the test microorganism to each well.

-

Incubation : Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This model is used to evaluate the acute anti-inflammatory activity of a compound in rodents.[6]

-

Animal Acclimatization : Acclimate Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

-

Compound Administration : Administer this compound orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., Nimesulide).[6][7]

-

Induction of Edema : One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement : Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[6]

-

Data Analysis : Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizing Experimental and Logical Relationships

The following diagrams, created using the DOT language, illustrate a typical workflow for biological screening and a potential signaling pathway that may be modulated by thiazole derivatives.

Potential Mechanisms of Action

Based on studies of related thiazole compounds, the potential mechanisms of action for this compound could involve the modulation of key signaling pathways implicated in inflammation and cancer.

-

Inhibition of Inflammatory Pathways : Thiazole derivatives have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8][9] These pathways are crucial for the production of pro-inflammatory mediators. By inhibiting these pathways, the compound could reduce the expression of cytokines like TNF-α and IL-6, thereby exerting its anti-inflammatory effects.[8]

-

Induction of Apoptosis in Cancer Cells : Some thiazole derivatives have been found to induce programmed cell death, or apoptosis, in cancer cells.[5][10] This is a critical mechanism for anticancer agents, as it leads to the elimination of malignant cells. The induction of apoptosis could be a key component of the compound's potential anticancer activity.

Further research is necessary to elucidate the precise mechanisms of action of this compound and to confirm these predicted biological activities. The protocols and data presented in this guide provide a solid foundation for initiating such investigations.

References

- 1. Cas 20287-70-1,2-(4-chlorophenyl)-4-thiazoleacetic acid ethyl ester | lookchem [lookchem.com]

- 2. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 4. Synthesis and antimicrobial activity of [2-[2-(N, N-disubstituted thiocarbamoyl-sulfanyl)-acylamino] thiazol-4-yl]acetic acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. wjpmr.com [wjpmr.com]

- 7. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 8. Phenethylferulate as a natural inhibitor of inflammation in LPS-stimulated RAW 264.7 macrophages: focus on NF-κB, Akt and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate is a thiazole derivative with a range of reported biological activities, including antimicrobial, antifungal, anti-inflammatory, and cytotoxic effects.[1] The thiazole scaffold is a common feature in many biologically active compounds, contributing to their therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of the potential therapeutic targets of this compound, drawing upon data from related compounds and general mechanisms attributed to the thiazole class. It is important to note that while the broader class of thiazole-containing molecules has been studied, specific quantitative data and detailed mechanistic studies for this exact compound are limited in publicly available scientific literature.

Potential Therapeutic Areas and General Mechanisms of Action

The diverse biological activities of thiazole derivatives suggest that this compound may act on multiple molecular targets. The primary therapeutic areas of interest based on existing literature for similar compounds are:

-

Antimicrobial and Antifungal Activity: Thiazole-containing compounds are known to interfere with essential microbial processes.

-

Anti-inflammatory Activity: Several thiazole derivatives have demonstrated the ability to modulate inflammatory pathways.

-

Anticancer Activity: The cytotoxic properties of thiazole analogs against various cancer cell lines have been reported.

The following sections will delve into the potential molecular targets within each of these therapeutic areas.

Potential Antimicrobial and Antifungal Targets

While specific enzyme inhibition data for this compound is not available, the established mechanisms of action for other thiazole-based antimicrobial and antifungal agents provide valuable insights into its potential targets.

2.1. Fungal Ergosterol Biosynthesis Pathway

A primary mechanism for many azole-based antifungal agents, including thiazoles, is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. The key enzyme in this pathway is 14α-demethylase , a cytochrome P450 enzyme.

-

Proposed Mechanism: this compound may bind to the active site of 14α-demethylase, disrupting the synthesis of ergosterol. This leads to the accumulation of toxic sterol precursors and ultimately compromises the integrity and function of the fungal cell membrane.

Caption: Proposed inhibition of fungal 14α-demethylase.

2.2. Bacterial DNA Gyrase and Topoisomerase IV

Thiazole derivatives have been investigated as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV . These enzymes are essential for DNA replication, repair, and recombination in bacteria, making them attractive targets for antibiotics.

-

Proposed Mechanism: The compound could potentially bind to the ATP-binding site of the GyrB subunit of DNA gyrase or the ParE subunit of topoisomerase IV, preventing the conformational changes required for their enzymatic activity. This would lead to the inhibition of DNA supercoiling and decatenation, ultimately resulting in bacterial cell death.

Potential Anti-inflammatory Targets

The anti-inflammatory properties of thiazole-containing molecules are often attributed to their ability to modulate key inflammatory pathways.

3.1. Cyclooxygenase (COX) Enzymes

Nonsteroidal anti-inflammatory drugs (NSAIDs) commonly target cyclooxygenase (COX) enzymes , which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

-

Proposed Mechanism: this compound might act as an inhibitor of COX-1 and/or COX-2, reducing the production of prostaglandins and thereby alleviating inflammatory symptoms.

Caption: Potential inhibition of COX enzymes in the inflammatory pathway.

Potential Anticancer Targets

The cytotoxic activity of thiazole derivatives against cancer cells suggests interference with critical cellular processes required for proliferation and survival.

4.1. Tyrosine Kinases

Many anticancer drugs target tyrosine kinases , enzymes that play a crucial role in cell signaling pathways controlling cell growth, differentiation, and survival. The epidermal growth factor receptor (EGFR) is a prominent example.

-

Proposed Mechanism: The 2-aminothiazole scaffold, present in some anticancer drugs, is known to interact with the ATP-binding site of tyrosine kinases. It is plausible that this compound or its metabolites could exhibit inhibitory activity against specific tyrosine kinases involved in cancer progression.

Quantitative Data Summary

As of the latest literature review, no specific quantitative data (e.g., IC50, Ki, or EC50 values) for this compound against specific molecular targets has been published. The table below is presented as a template for future research findings.

| Target Class | Potential Specific Target | Compound | Activity (IC50/Ki/EC50) | Assay Type | Reference |

| Antifungal | 14α-demethylase | This compound | Data Not Available | Enzyme Inhibition Assay | N/A |

| Antibacterial | DNA Gyrase (GyrB) | This compound | Data Not Available | Enzyme Inhibition Assay | N/A |

| Antibacterial | Topoisomerase IV (ParE) | This compound | Data Not Available | Enzyme Inhibition Assay | N/A |

| Anti-inflammatory | COX-1 | This compound | Data Not Available | Enzyme Inhibition Assay | N/A |

| Anti-inflammatory | COX-2 | This compound | Data Not Available | Enzyme Inhibition Assay | N/A |

| Anticancer | EGFR Tyrosine Kinase | This compound | Data Not Available | Kinase Inhibition Assay | N/A |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not currently available in published literature. However, standard assays can be employed to investigate its activity against the potential targets discussed.

6.1. General Workflow for Target Identification and Validation

Caption: A general experimental workflow for target identification.

6.2. Example Protocol: In Vitro Enzyme Inhibition Assay (General)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific enzyme (e.g., 14α-demethylase, COX-2).

-

Materials:

-

Purified recombinant enzyme.

-

Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate).

-

Assay buffer specific to the enzyme.

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

Positive control inhibitor.

-

96-well microplate.

-

Microplate reader (fluorometer or spectrophotometer).

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the enzyme, and the test compound or vehicle control.

-

Incubate the plate for a pre-determined time at the optimal temperature for the enzyme to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Monitor the change in fluorescence or absorbance over time using a microplate reader.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, with potential applications in infectious diseases, inflammation, and oncology. However, the current body of literature lacks specific data on its molecular targets and mechanisms of action. Future research should focus on:

-

Systematic screening of this compound against a panel of relevant enzymes and receptors to identify its primary target(s).

-

Quantitative determination of its potency and selectivity through detailed enzyme kinetics and binding studies.

-

Structure-activity relationship (SAR) studies to optimize the compound for improved activity and pharmacokinetic properties.

-

In vivo studies in relevant disease models to validate the therapeutic potential of this compound.

By elucidating the specific molecular interactions of this compound, the scientific community can better understand its therapeutic potential and accelerate its development into a clinically useful agent.

References

In Silico Modeling of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate: A Technical Guide for Drug Discovery Professionals

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] This technical guide provides a comprehensive framework for the in silico modeling of a specific thiazole derivative, Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate. While extensive experimental data for this particular compound is not widely available in public literature, its structural similarity to other biologically active thiazoles suggests its potential as a therapeutic agent, particularly in the areas of oncology and anti-inflammatory applications.[2][3]

This document is intended for researchers, scientists, and drug development professionals. It outlines a systematic in silico approach to investigate the therapeutic potential of this compound, from initial compound characterization to predictive bioactivity and pharmacokinetic profiling. The methodologies presented herein are designed to accelerate the drug discovery process by prioritizing experimental studies and providing insights into the compound's mechanism of action at a molecular level.

Compound Profile

A thorough understanding of the physicochemical properties of a compound is the foundation of any in silico study. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | ethyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate | [4] |

| CAS Number | 20287-70-1 | [5] |

| Molecular Formula | C13H12ClNO2S | [5] |

| Molecular Weight | 281.76 g/mol | [4] |

| Canonical SMILES | CCOC(=O)CC1=CSC(=N1)C2=CC=C(Cl)C=C2) | [4] |

| InChI Key | QYLWUGIUMLKQOV-UHFFFAOYSA-N | [4] |

| Melting Point | 114-116°C | [2] |

| Boiling Point | 400.6°C at 760 mmHg | [2] |

In Silico Modeling Workflow

The in silico evaluation of a small molecule for drug discovery purposes typically follows a structured workflow. This workflow is designed to systematically assess the compound's potential to interact with biological targets and its drug-like properties.

References

The Chloro-Phenyl Thiazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships

A Technical Deep Dive for Researchers and Drug Development Professionals

The 4-chlorophenyl thiazole moiety is a privileged scaffold in medicinal chemistry, consistently appearing in novel compounds with a wide array of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and development in this promising area.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Derivatives of 4-chlorophenyl thiazole have demonstrated significant potential as antimicrobial agents, with researchers exploring various substitutions on the thiazole ring to optimize their potency and spectrum of activity.

Structure-Activity Relationship Analysis

A key area of investigation has been the hybridization of the 4-chlorophenyl thiazole core with other heterocyclic systems, such as s-triazine. These hybrid molecules have shown promising inhibitory effects against both Gram-positive and Gram-negative bacteria.[1][2] The general observation is that the nature of the substituent at the 2-position of the thiazole ring plays a crucial role in determining the antimicrobial potency.

For instance, the introduction of amino and mercapto nucleophiles to a 4-chlorophenylthiazolyl-s-triazine core has yielded compounds with significant antibacterial activity.[1][2] SAR studies on these hybrids revealed that substitutions with furfuryl-amino or phenyl-amino groups on the s-triazine ring enhanced the activity, particularly against Bacillus cereus and Staphylococcus aureus.[1]

Furthermore, the synthesis of Schiff bases from 2-amino-4-(4-chlorophenyl)thiazole has produced derivatives with notable activity against various bacterial and fungal strains.[3] For example, certain thiazolidinone derivatives derived from these Schiff bases exhibited promising activity against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.[3]

Quantitative Data Summary

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of 4-chlorophenyl thiazole derivatives against various microbial strains.

| Compound ID | R Group (Substitution at 2-position of thiazole) | Target Organism | MIC (µg/mL) | Reference |

| 31d | Mono-chloro-3,4-dichlorophenylthiazolyl-s-triazine with phenyl-amino | Bacillus cereus | Not specified | [1] |

| 32d | Mono-chloro-3,4-dichlorophenylthiazolyl-s-triazine with furfuryl-amino | Lactobacillus casei, Staphylococcus aureus | Not specified | [1] |

| 4a | 2-(pyrazol-1-yl)thiazolidin-4-one | Bacillus subtilis, Escherichia coli, Staphylococcus aureus | Not specified | [3] |

| 3c | N-(quinolin-8-ylmethylene) | Aspergillus flavus | Not specified | [3] |

| 4b | 2-(quinolin-8-yl)thiazolidin-4-one | Aspergillus flavus | Not specified | [3] |

Note: Specific MIC values were not always available in the reviewed literature, but the compounds were highlighted for their significant activity.

Anticancer Activity: Targeting Proliferative Disorders

The 4-chlorophenyl thiazole scaffold has also been extensively investigated for its potential in cancer therapy. These derivatives have shown cytotoxic effects against a range of human cancer cell lines.

Structure-Activity Relationship Analysis

Molecular hybridization has been a successful strategy in developing potent anticancer agents based on the 4-chlorophenyl thiazole core. The conjugation of this moiety with amino acids has resulted in hybrid derivatives with significant cytotoxicity.[4] The nature of the amino acid and substitutions on the phenyl ring at the C-4 position of the thiazole framework influence the cytotoxic activity.[4]

For example, in a series of thiazole-amino acid hybrids, the presence of a pyridine or tryptophan moiety was found to significantly enhance the anticancer activity.[4] This suggests that the introduction of hydrogen-bonding sites can improve the interaction of these molecules with their biological targets.

Quantitative Data Summary

The following table presents the half-maximal inhibitory concentration (IC50) values for representative 4-chlorophenyl thiazole derivatives against various cancer cell lines.

| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| 5g | Thiazole-phenylalanine hybrid with 3,4,5-trimethoxyphenyl at C-4 | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | >50 | [4] |

| Not Specified | Thiazole-amino acid hybrid with pyridine at C-4 | Not Specified | Enhanced Activity | [4] |

| Not Specified | Thiazole-amino acid hybrid with tryptophan at C-2 | Not Specified | Enhanced Activity | [4] |

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Several studies have highlighted the potential of 4-chlorophenyl thiazole derivatives as anti-inflammatory agents. These compounds have been shown to inhibit key mediators of the inflammatory response.[5][6][7]

Structure-Activity Relationship Analysis

The anti-inflammatory activity of these derivatives is often attributed to their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), or to suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β.[6][7]

For instance, a series of 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazole derivatives were synthesized and evaluated for their anti-inflammatory activities.[6][7] The SAR analysis revealed that the substitution pattern on the phenyl rings of the dihydropyrazole moiety significantly influenced the inhibitory activity against nitric oxide (NO) production in LPS-induced RAW264.7 cells.[6]

Quantitative Data Summary

The table below summarizes the anti-inflammatory activity of selected 4-chlorophenyl thiazole derivatives.

| Compound ID | R Group | Assay | % Inhibition of Edema (at 5h) | Reference |

| 4c | 2-(4-chlorophenyl)-6-(4-chlorophenyl)thiazolo[3,2-b][1][2][8]triazole | Carrageenan-induced rat paw edema | 68.75 | [5] |

| 4f | 2-(4-chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1][2][8]triazole | Carrageenan-induced rat paw edema | 62.50 | [5] |

| 4i | 2-(4-chlorophenyl)-6-(4-nitrophenyl)thiazolo[3,2-b][1][2][8]triazole | Carrageenan-induced rat paw edema | 71.87 | [5] |

| Indomethacin | Standard Drug | Carrageenan-induced rat paw edema | 78.12 | [5] |

Experimental Protocols

This section provides a generalized overview of the methodologies commonly employed in the synthesis and biological evaluation of 4-chlorophenyl thiazole derivatives, based on the cited literature.

General Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

A common starting material for many of these derivatives is 2-amino-4-(4-chlorophenyl)thiazole. A typical synthesis involves the reaction of 4-chloroacetophenone with thiourea in the presence of a halogenating agent like iodine or bromine.

Procedure:

-

A mixture of 4-chloroacetophenone (1 equivalent) and thiourea (2 equivalents) is heated in a suitable solvent (e.g., ethanol).

-

Iodine or bromine (1 equivalent) is added portion-wise to the reaction mixture.

-

The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is neutralized with a base (e.g., ammonia solution).

-

The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure 2-amino-4-(4-chlorophenyl)thiazole.

Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Procedure:

-

A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

A standardized inoculum of the microorganism is added to each well.

-

The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Procedure:

-

Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

-

The plate is incubated for another 2-4 hours to allow the formation of formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value is determined.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced rat paw edema model is a standard method for evaluating the acute anti-inflammatory activity of compounds.

Procedure:

-

Animals (e.g., Wistar rats) are divided into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups.

-

The test compounds or the standard drug are administered orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (1% w/v) is administered into the right hind paw of each animal.

-

The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated for each group relative to the control group.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the logical flow of research and the biological context of these compounds, the following diagrams are provided.

Caption: General workflow for the development of 4-chlorophenyl thiazole derivatives.

Caption: Putative anti-inflammatory mechanism of 4-chlorophenyl thiazole derivatives.

This guide consolidates key findings on the structure-activity relationships of 4-chlorophenyl thiazole derivatives, providing a valuable resource for researchers aiming to design and develop novel therapeutic agents based on this versatile scaffold. The provided data and protocols offer a solid foundation for initiating or advancing research in this exciting field.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Design, synthesis and SAR exploration of hybrid 4-chlorophenylthiazolyl-s-triazine as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 5. connectjournals.com [connectjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols for In Vitro Assays Using Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro evaluation of the biological activities of Ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate. The described assays are designed to assess its cytotoxic, antimicrobial, antifungal, and anti-inflammatory properties.

Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on mammalian cell lines. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] Metabolically active cells reduce the yellow MTT to a purple formazan product.[2]

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.8 |

| HeLa | Cervical Cancer | 22.5 |

| A549 | Lung Carcinoma | 35.2 |

| HepG2 | Hepatocellular Carcinoma | 18.9 |

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Culture selected cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

-

Incubate the plates for 48 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

-

Incubate the plates for an additional 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT from each well.

-